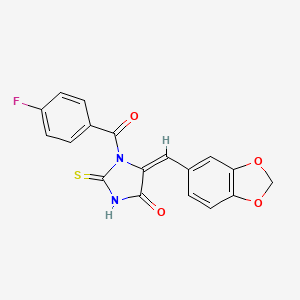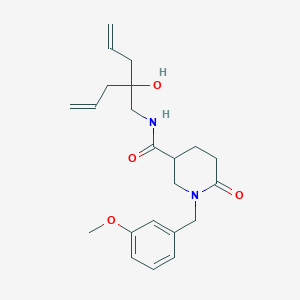
5-(1,3-benzodioxol-5-ylmethylene)-1-(4-fluorobenzoyl)-2-thioxo-4-imidazolidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(1,3-benzodioxol-5-ylmethylene)-1-(4-fluorobenzoyl)-2-thioxo-4-imidazolidinone, also known as BZML, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BZML is a heterocyclic compound that contains both imidazolidinone and benzodioxole moieties.
作用機序
The mechanism of action of 5-(1,3-benzodioxol-5-ylmethylene)-1-(4-fluorobenzoyl)-2-thioxo-4-imidazolidinone is not fully understood, but it is believed to involve the inhibition of thioredoxin reductase, an enzyme that plays a critical role in regulating cellular redox balance. By inhibiting thioredoxin reductase, 5-(1,3-benzodioxol-5-ylmethylene)-1-(4-fluorobenzoyl)-2-thioxo-4-imidazolidinone disrupts the redox signaling pathways in cancer cells, leading to the induction of apoptosis.
Biochemical and Physiological Effects:
5-(1,3-benzodioxol-5-ylmethylene)-1-(4-fluorobenzoyl)-2-thioxo-4-imidazolidinone has been shown to have several biochemical and physiological effects, including the induction of apoptosis in cancer cells, inhibition of thioredoxin reductase, and disruption of redox signaling pathways. 5-(1,3-benzodioxol-5-ylmethylene)-1-(4-fluorobenzoyl)-2-thioxo-4-imidazolidinone has also been found to have antibacterial and antifungal properties.
実験室実験の利点と制限
One of the main advantages of using 5-(1,3-benzodioxol-5-ylmethylene)-1-(4-fluorobenzoyl)-2-thioxo-4-imidazolidinone in lab experiments is its potential therapeutic applications, particularly in the treatment of cancer. 5-(1,3-benzodioxol-5-ylmethylene)-1-(4-fluorobenzoyl)-2-thioxo-4-imidazolidinone has also been found to have antibacterial and antifungal properties, making it a potential candidate for the development of new antimicrobial agents. However, one of the limitations of using 5-(1,3-benzodioxol-5-ylmethylene)-1-(4-fluorobenzoyl)-2-thioxo-4-imidazolidinone in lab experiments is the lack of understanding of its mechanism of action, which makes it difficult to optimize its therapeutic potential.
将来の方向性
There are several future directions for the research on 5-(1,3-benzodioxol-5-ylmethylene)-1-(4-fluorobenzoyl)-2-thioxo-4-imidazolidinone. One direction is to investigate the mechanism of action of 5-(1,3-benzodioxol-5-ylmethylene)-1-(4-fluorobenzoyl)-2-thioxo-4-imidazolidinone in more detail, which could lead to the development of more effective therapeutic strategies. Another direction is to explore the potential of 5-(1,3-benzodioxol-5-ylmethylene)-1-(4-fluorobenzoyl)-2-thioxo-4-imidazolidinone as an antimicrobial agent, particularly in the development of new antibiotics. Finally, further research is needed to evaluate the safety and efficacy of 5-(1,3-benzodioxol-5-ylmethylene)-1-(4-fluorobenzoyl)-2-thioxo-4-imidazolidinone in preclinical and clinical trials, which could ultimately lead to its approval for use in humans.
合成法
5-(1,3-benzodioxol-5-ylmethylene)-1-(4-fluorobenzoyl)-2-thioxo-4-imidazolidinone can be synthesized using a multi-step process that involves the reaction of 2-bromo-1,3-benzodioxole with potassium thioacetate, followed by the reaction of the resulting intermediate with 4-fluorobenzoyl chloride and imidazolidine-2-thione. The final product is obtained after purification through column chromatography.
科学的研究の応用
5-(1,3-benzodioxol-5-ylmethylene)-1-(4-fluorobenzoyl)-2-thioxo-4-imidazolidinone has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer. Research has shown that 5-(1,3-benzodioxol-5-ylmethylene)-1-(4-fluorobenzoyl)-2-thioxo-4-imidazolidinone exhibits anticancer activity by inducing apoptosis in cancer cells. 5-(1,3-benzodioxol-5-ylmethylene)-1-(4-fluorobenzoyl)-2-thioxo-4-imidazolidinone has also been found to have antibacterial and antifungal properties, making it a potential candidate for the development of new antimicrobial agents.
特性
IUPAC Name |
(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-1-(4-fluorobenzoyl)-2-sulfanylideneimidazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11FN2O4S/c19-12-4-2-11(3-5-12)17(23)21-13(16(22)20-18(21)26)7-10-1-6-14-15(8-10)25-9-24-14/h1-8H,9H2,(H,20,22,26)/b13-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWMOGCFJSDMRDE-NTUHNPAUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=C3C(=O)NC(=S)N3C(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/3\C(=O)NC(=S)N3C(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-cyclopentyl-4-methyl-2-[(3-methylbutyl)amino]-1,3-thiazole-5-carboxamide](/img/structure/B6114614.png)
![N-(4-fluorophenyl)-N'-{5-[(2-isopropyl-5-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea](/img/structure/B6114615.png)
![ethyl 2-[(4-chlorophenyl)amino]-5-(3-methoxybenzylidene)-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6114622.png)

![3-{[cyclohexyl(methyl)amino]methyl}-1-(2-fluoro-5-methoxybenzyl)-3-hydroxy-2-piperidinone](/img/structure/B6114626.png)
![methyl 4-(5-{[(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)(methyl)amino]methyl}-1,2,4-oxadiazol-3-yl)benzoate](/img/structure/B6114629.png)
![N-(3-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)amino]carbonyl}phenyl)-2-thiophenecarboxamide](/img/structure/B6114632.png)
![2-[4-{[3-(4-chlorophenyl)-1H-pyrazol-4-yl]methyl}-1-(3-methyl-2-buten-1-yl)-2-piperazinyl]ethanol](/img/structure/B6114640.png)

![methyl 1-[3-(3-chlorophenyl)-3-phenylpropanoyl]-4-piperidinecarboxylate](/img/structure/B6114658.png)
![2-[1-cyclopentyl-4-(3-ethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6114662.png)


![2-[(2,6-difluorobenzyl)(methyl)amino]-1-phenylethanol](/img/structure/B6114693.png)